molecular formula C14H24N2O3 B1430709 Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate CAS No. 1699333-26-0

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate

Cat. No.: B1430709
CAS No.: 1699333-26-0
M. Wt: 268.35 g/mol
InChI Key: FROYIVDQMKSAJT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 5-oxopyrrolidin-3-yl group. It is commonly used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-Oxopyrrolidin-3-yl Group: This step involves the addition of the 5-oxopyrrolidin-3-yl group to the piperidine ring through nucleophilic substitution or other suitable reactions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 5-oxopyrrolidin-3-yl moiety, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for the production of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Used in the synthesis of biologically active compounds such as crizotinib.

Uniqueness: Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is unique due to the presence of the 5-oxopyrrolidin-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.

Properties

IUPAC Name

tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)11-8-12(17)15-9-11/h10-11H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROYIVDQMKSAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
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Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
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Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
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Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
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Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate

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